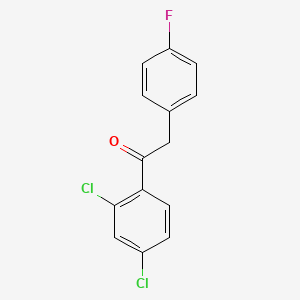
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
Overview
Description
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, also known as 1-dichloro-2-fluoro-phenethyl ketone, is an organic compound with a molecular formula of C10H8Cl2F. It is a white, crystalline solid with a melting point of approximately 80°C, and a boiling point of approximately 200°C. It is insoluble in water but soluble in organic solvents. This compound has been used in various scientific research applications, including synthesis, biochemical and physiological effects, and future directions.
Scientific Research Applications
Chemical Synthesis and Bromination Reactions : This compound is involved in selective α-monobromination reactions using specific ionic liquids. This process highlights its role in regioselective electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).
Biotransformation and Chiral Synthesis : A study demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate of Miconazole, an antifungal agent, using a specific strain of Acinetobacter sp. This biocatalysis process achieved high enantioselectivity, important in drug synthesis (Yan-Li Miao et al., 2019).
Molecular Structure Analysis : Research involving substituted pyrazole derivatives, including 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl, has contributed to understanding their molecular structures and intermolecular interactions. This is crucial in developing new compounds with specific physical and chemical properties (Carlos Bustos et al., 2015).
Potential Anti-Inflammatory Applications : A study on synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which includes 1-(4-fluorophenyl) derivatives, suggests their significant anti-inflammatory activity. This is indicative of their potential therapeutic applications (N. Karande & L. Rathi, 2017).
Applications in Photochemistry and Crystallography : The study of adamantylacetophenones, including 1-(4-fluorophenyl) derivatives, provides insights into their photochemical behavior and crystal structures. This research is pivotal in understanding the photostability and reactivity of these compounds (T. Y. Fu et al., 1998).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDKMSFNXCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

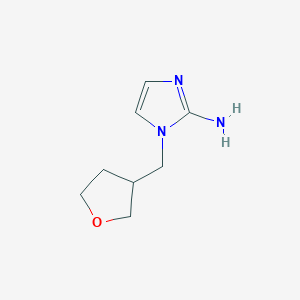
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
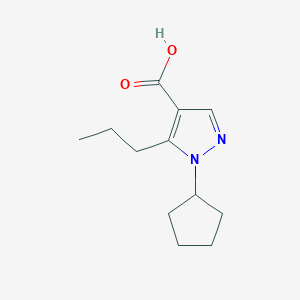

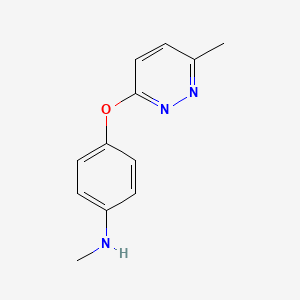
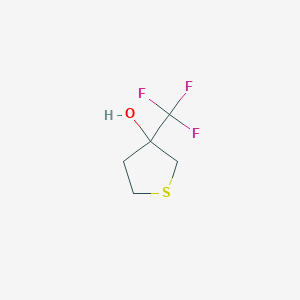
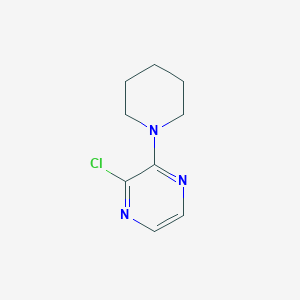
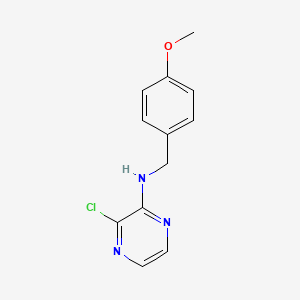
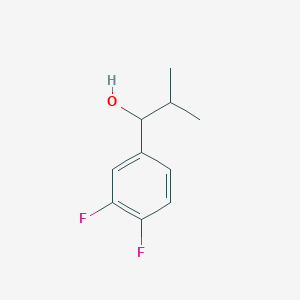
![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
![4,5-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1427595.png)
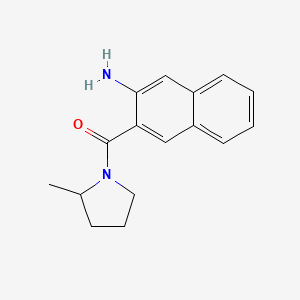
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)
